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Compound of Interest

Compound Name: 1-CHLOROHEXANE-D13

CAS No.: 1219798-45-4

Cat. No.: B1148803 Get Quote

Introduction
1-Chlorohexane-d13 (Perdeutero-1-chlorohexane) is the fully deuterated isotopologue of 1-

chlorohexane, where all thirteen hydrogen atoms have been replaced by deuterium (

H). This alkyl halide serves as a critical tool in high-resolution NMR spectroscopy, metabolic
stability studies, and mass spectrometry (MS) quantification.

As a Senior Application Scientist, I present this guide to bridge the gap between theoretical

isotope chemistry and practical laboratory application. The substitution of hydrogen with

deuterium significantly alters the compound's mass and vibrational frequency (the Kinetic

Isotope Effect) without fundamentally changing its electronic steric profile, making it an ideal

"silent" probe in complex chemical matrices.
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Parameter Detail

Chemical Name 1-Chlorohexane-d13

CAS Number 1219798-45-4

Formula

Molecular Weight 133.70 g/mol (approx.)[1]

Synonyms Hexyl-d13 chloride; Perdeuterohexyl chloride

Physical Properties: Isotope Effects
The physical behavior of 1-chlorohexane-d13 closely mirrors its protio (non-deuterated)

counterpart, 1-chlorohexane (

), but with distinct deviations caused by the mass difference and molar volume of deuterium.

Comparative Properties Table
Note: Values for d13 are derived from isotopic scaling laws where experimental data is

proprietary or limited.
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Property
1-Chlorohexane
(Protio)

1-Chlorohexane-
d13 (Deutero)

Scientific Rationale

Molar Mass 120.62 g/mol 133.70 g/mol

Addition of 13

neutrons (

).

Density (

)
0.879 g/mL ~0.974 g/mL

Mass increases

(~10.8%) while molar

volume remains

nearly constant.

Boiling Point 134 °C 133–134 °C

Deuterated alkanes

often show slightly

lower BPs due to

lower polarizability of

C-D bonds vs C-H.

Refractive Index (

)
1.419 ~1.414

Lower polarizability of

the C-D bond reduces

the refractive index.

Phase Colorless Liquid Colorless Liquid

No phase change

induced by

isotopology at STP.

Expert Insight: The Density Shift
Researchers often overlook the density change. When using 1-chlorohexane-d13 as an

internal standard in gravimetric analysis, you must account for the ~10% increase in density.

Using the protio density value will introduce a systematic error in concentration calculations.

Chemical Properties & Reactivity
Kinetic Isotope Effect (KIE)
The primary chemical distinction of 1-chlorohexane-d13 is the stability of the Carbon-

Deuterium (C-D) bond.
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Bond Energy: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-

point energy.

Metabolic Stability: In drug development, this compound is used to study oxidative

dehalogenation or hydroxylation. The Primary KIE (

) can range from 2 to 7, significantly slowing down metabolic breakdown at the deuterated
sites.

Nucleophilic Substitution ( )
Like its protio analogue, 1-chlorohexane-d13 undergoes

reactions with nucleophiles (e.g.,

,

,

).

Reaction:

Rate: Secondary isotope effects (at the

-carbon) may cause a negligible decrease in reaction rate (

), making it a reliable electrophile for synthesizing labeled hexyl derivatives.

Synthesis and Production
The synthesis of 1-chlorohexane-d13 typically follows the chlorination of 1-hexanol-d13. This

route is preferred over direct chlorination of hexane-d14, which yields inseparable mixtures of

isomers.

Validated Synthetic Workflow
Precursor: 1-Hexanol-d13 (CAS: 204244-84-8) Reagent: Thionyl Chloride (

) or Concentrated HCl/ZnCl2.
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Step-by-Step Protocol:
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and

inlet.

Charging: Add 1-hexanol-d13 (1.0 eq) to the flask.

Addition: Dropwise add Thionyl Chloride (1.2 eq) at

. The reaction is exothermic.[2]

Mechanism:

Reflux: Heat to mild reflux (80 °C) for 2–4 hours to drive the

substitution and off-gas

.

Workup: Cool, wash with water (to remove residual acid), then 10%

, then brine.

Purification: Dry over

and distill. Collect the fraction at 132–134 °C.

1-Hexanol-d13
(CAS 204244-84-8)

Chlorosulfite
Intermediate

0°C Addition

Thionyl Chloride
(SOCl2)

1-Chlorohexane-d13
(CAS 1219798-45-4)Reflux (SN2)

Byproducts:
SO2 (g) + HCl (g)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 1-Chlorohexane-d13 via Thionyl Chloride dechlorination.

Analytical Characterization
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Verifying the identity of 1-chlorohexane-d13 requires understanding how deuterium impacts

spectroscopy.

NMR Spectroscopy
NMR:Silent. A pure sample will show no peaks (except for residual protio impurities, typically
< 1%).

NMR:

Chemical Shifts: Similar to protio (C1

45 ppm), but slightly upfield due to the isotope effect.

Splitting: Carbon signals appear as multiplets (septets or quintets) due to spin-spin

coupling with deuterium (

Hz).

Intensity: Signals are weaker due to the lack of Nuclear Overhauser Effect (NOE) and

splitting.

(Deuterium) NMR: Used to confirm the presence of D. Shows peaks corresponding to the
alkyl chain environment.

Mass Spectrometry (GC-MS)
Molecular Ion (

):

Dominant peaks at m/z 133 (

) and m/z 135 (

) in a 3:1 ratio.

Fragmentation will show losses of

units (mass 16) rather than
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units (mass 14).

Unknown Sample
(Suspected d13)

1H NMR 13C NMR GC-MS

Silent Spectrum?
(Pass)

Check Purity

Multiplets seen?

Confirm D-Incorp

M+ at 133/135?

Confirm Mass

Click to download full resolution via product page

Figure 2: Analytical decision tree for validating 1-Chlorohexane-d13 purity.

Applications in Drug Development
Metabolic Stability Probes
1-Chlorohexane-d13 is used to synthesize deuterated drug analogs. By incorporating the

stable hexyl-d13 chain into a drug candidate, researchers can block metabolic "hotspots" (sites

prone to oxidation by Cytochrome P450).

Benefit: Increases the biological half-life (

) of the drug.

Mechanism: The C-D bond is harder to break than C-H, reducing the rate of clearance.

Internal Standard for Quantitation
In environmental analysis or toxicology, 1-chlorohexane-d13 serves as an ideal Internal

Standard (IS).

Chromatography: It co-elutes (or elutes very close to) standard 1-chlorohexane.
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Mass Spec: It is mass-resolved (shifted by +13 Da), allowing precise quantification of the

analyte without matrix interference.

Safety and Handling
While deuterium is non-toxic, the chemical nature of the alkyl halide remains hazardous.

Flammability: Highly Flammable Liquid (Flash Point

).

Toxicity: Irritant to eyes, skin, and respiratory system. May cause narcosis at high

concentrations.

Storage: Store in a cool, dry place under inert gas (

or Ar) to prevent hydrolysis over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 1-Chlorohexane-d13 – Properties,
Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148803#1-chlorohexane-d13-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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